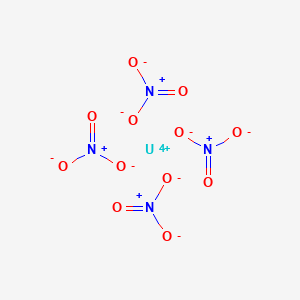

Nitric acid, uranium salt

Description

Historical Context and Evolution of Research on Uranyl Species

The scientific investigation of uranyl nitrate (B79036) dates back to the 19th century. Early work focused on its basic chemical properties and its use in photography, where it was utilized in a process to create uranium prints, also known as uranotypes. wikipedia.org The discovery of radioactivity led to a surge in research on uranium and its compounds. The evolution of research on uranyl species has been closely tied to the development of the nuclear industry. mdpi.commdpi.com

Early studies laid the groundwork for understanding the fundamental nature of the uranyl ion (UO₂²⁺), a linear and stable molecular cation in which the uranium atom is in the +6 oxidation state. vaia.comnumberanalytics.com The development of spectroscopic techniques, such as infrared and fluorescence spectroscopy, in the mid-20th century allowed for more detailed investigations into the structure and bonding of uranyl nitrate and its various hydrated forms. rsc.orgias.ac.incdnsciencepub.com These studies revealed the coordination chemistry of the uranyl ion, showing how it interacts with nitrate ligands and water molecules. vaia.com

The latter half of the 20th century and the beginning of the 21st century have seen the application of more advanced analytical and computational methods. aesj.or.jp Techniques like X-ray diffraction have provided precise structural information, while quantum chemical studies have offered deeper insights into the electronic structure and bonding within uranyl complexes. aesj.or.jpresearchgate.net Research has expanded to explore the behavior of uranyl nitrate in various solvents and its role in complex chemical systems, driven by its importance in nuclear fuel reprocessing. osti.govosti.gov

Significance of Uranyl Nitrate in Contemporary Actinide Chemistry

Uranyl nitrate holds a central position in modern actinide chemistry due to its critical role in the nuclear fuel cycle. wikipedia.orgmdpi.com It is a key intermediate in the reprocessing of spent nuclear fuel. wikipedia.orgtandfonline.com In the PUREX (Plutonium and Uranium Recovery by Extraction) process, spent fuel is dissolved in nitric acid, forming uranyl nitrate in solution. osti.gov This solution is then subjected to solvent extraction, where the high solubility of uranyl nitrate in organic solvents like tributyl phosphate (B84403) (TBP) allows for the separation of uranium from plutonium and fission products. wikipedia.orgrsc.org

Beyond its industrial applications, uranyl nitrate is a vital starting material for the synthesis of a wide range of other uranium compounds. wikipedia.org The nitrate ligands are relatively easy to replace, making it a versatile precursor for creating other uranyl salts and complexes with different anions and ligands. wikipedia.org This versatility is crucial for fundamental research into the coordination chemistry, spectroscopy, and reactivity of the uranyl ion. acs.orgnih.gov

The study of uranyl nitrate and its derivatives contributes significantly to our understanding of the broader field of actinide chemistry. mdpi.comnumberanalytics.com The behavior of the uranyl ion, with its characteristic linear O=U=O structure, provides a model system for investigating the properties of other actinyl ions. vaia.com Research into its complexation with various ligands is essential for developing new separation technologies and for understanding the environmental transport of uranium. nih.govresearchgate.net

Scope and Research Trajectories of Uranyl Nitrate Studies

Current research on uranyl nitrate is multifaceted, spanning from fundamental chemical physics to applied process engineering. Key areas of investigation include:

Coordination and Supramolecular Chemistry: Researchers are exploring the synthesis and characterization of novel uranyl nitrate complexes with a variety of organic and inorganic ligands. mdpi.comresearchgate.net This includes the study of how these ligands influence the structure, stability, and reactivity of the uranyl center. There is a growing interest in the formation of supramolecular assemblies and metal-organic frameworks (MOFs) based on uranyl nitrate. researchgate.net

Spectroscopy and Photochemistry: Advanced spectroscopic techniques, such as time-resolved laser-induced fluorescence spectroscopy (TRLIFS) and X-ray absorption spectroscopy (XAS), are being used to probe the electronic structure and excited-state dynamics of uranyl nitrate complexes. unlv.edu Understanding the photophysical properties of the uranyl ion is important for potential applications in photocatalysis and for developing sensitive analytical methods.

Separations and Environmental Chemistry: A significant portion of research is focused on improving the efficiency and selectivity of uranium separation processes. tandfonline.comresearchgate.net This includes the development of new extractants and sorbents for the selective removal of uranyl ions from aqueous solutions. nih.gov There is also a strong focus on understanding the speciation and mobility of uranyl nitrate in the environment to better predict and mitigate its potential impact. acs.org

Computational and Theoretical Chemistry: Quantum chemical calculations, such as density functional theory (DFT), are increasingly used to complement experimental studies. aesj.or.jpresearchgate.net These theoretical models provide valuable insights into the bonding, thermodynamics, and reaction mechanisms of uranyl nitrate systems, aiding in the design of new ligands and the interpretation of experimental data. aesj.or.jp

Properties

CAS No. |

15905-86-9 |

|---|---|

Molecular Formula |

N4O12U |

Molecular Weight |

486.05 g/mol |

IUPAC Name |

uranium(4+);tetranitrate |

InChI |

InChI=1S/4NO3.U/c4*2-1(3)4;/q4*-1;+4 |

InChI Key |

XAEAESHKPMKXHN-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[U+4] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Uranyl Nitrate Compounds

Controlled Synthesis of Hydrates and Anhydrous Forms of Uranyl Nitrate (B79036)

Uranyl nitrate is known to exist in several hydrated forms, most commonly as the hexahydrate (UO₂(NO₃)₂·6H₂O), but also as the trihydrate (UO₂(NO₃)₂·3H₂O) and dihydrate (UO₂(NO₃)₂·2H₂O). wikipedia.orgiaea.org The synthesis of these specific hydrates, as well as the anhydrous form, relies on the careful control of crystallization and dehydration conditions.

The hexahydrate can be crystallized from aqueous solutions of uranyl nitrate, for instance, by cooling a saturated solution to -5°C. chemicalbook.com A common purification method involves preparing a saturated solution in water or dilute nitric acid at room temperature and then using a vacuum desiccator containing 35-40% sulfuric acid to carefully dry the resulting deliquescent yellow crystals. chemicalbook.com

Controlled dehydration of the hexahydrate yields the lower hydrates. The transition from hexahydrate to trihydrate has been studied gravimetrically at temperatures between 313 and 343 K under varying water-vapor pressures. rsc.org Further heating can produce the dihydrate and monohydrate. iaea.org The synthesis of the anhydrous form, UO₂(NO₃)₂, requires the complete removal of water, a process that must be managed carefully to avoid decomposition of the nitrate itself. iaea.org The thermal decomposition of uranyl nitrate hexahydrate is a complex, stepwise process. iaea.orgdigitellinc.com

Thermal Decomposition Pathways and Kinetics of Uranyl Nitrate Hexahydrate

The thermal decomposition of uranyl nitrate hexahydrate (UNH) is a critical process, particularly for the production of uranium oxides like UO₃ and U₃O₈, which are key materials in the nuclear fuel cycle. digitellinc.comresearchgate.net The process occurs in two main stages: dehydration and denitration, although these can overlap. researchgate.net Studies using thermogravimetric (TG), differential thermal (DTA), and differential thermogravimetric (DTG) analyses have elucidated the complex, multi-step nature of this decomposition.

The transformation of UNH to UO₃ happens in as many as eight stages between 40°C and 300°C. researchgate.netosti.gov Subsequent decomposition of UO₃ to U₃O₈ occurs in three stages, with weight loss peaks around 580°C, 620°C, and 645°C. researchgate.netosti.gov The exact temperatures and intermediate species can vary significantly depending on factors like heating rate and atmosphere. digitellinc.comresearchgate.net For example, one study reported that decomposition pathways diverge at 160°C depending on whether fast or slow heating rates are used. digitellinc.com The presence of other materials, such as graphite, can also influence the decomposition, with reduction to uranium dioxide (UO₂) observed above 750°C. tandfonline.comtandfonline.com

The dehydration phase involves the formation of several intermediate hydrates, including the trihydrate, dihydrate, and monohydrate. iaea.org The kinetics of the dehydration of single crystals to form the trihydrate have been studied isothermally, with an activation energy of 46 ± 4 kJ/mol H₂O reported for the process in a vacuum. rsc.org

Table 1: Thermal Decomposition Stages of Uranyl Nitrate Hexahydrate

| Temperature Range (°C) | Process | Key Products | Citation(s) |

|---|---|---|---|

| 40 - 300 | Dehydration & Denitration | UO₂(NO₃)₂·3H₂O, UO₂(NO₃)₂·2H₂O, UO₂(NO₃)₂·H₂O, UO₂(NO₃)₂, UO₃ | iaea.orgresearchgate.netosti.gov |

| 300 - 400 | Decomposition | Amorphous UO₃ | researchgate.net |

| > 500 | UO₃ Decomposition | β-UO₃, U₃O₈ | researchgate.net |

| 580 - 645 | UO₃ → U₃O₈ | U₃O₈ | researchgate.netosti.gov |

Hydrothermal Synthesis Routes Utilizing Uranyl Nitrate Precursors

Hydrothermal synthesis, a method involving chemical reactions in aqueous solutions at high temperatures and pressures, is a versatile technique for creating novel uranium-containing compounds using uranyl nitrate as a precursor. mdpi.comrsc.org This method allows for the crystallization of materials that may not be accessible under ambient conditions.

By reacting uranyl nitrate with various organic linkers and bases under hydrothermal conditions, a range of uranyl-organic frameworks (UOFs) and coordination polymers have been produced. For example, the reaction with pyrazine-2,3-dicarboxylic acid in the presence of different bases yielded three distinct polymeric structures, including one-dimensional chains and a compact three-dimensional framework. rsc.org Similarly, solvo-hydrothermal methods using racemic and enantiopure forms of trans-1,2-cyclohexanedicarboxylic acid have produced a series of 13 different uranyl ion complexes with diverse dimensionalities. acs.org

Hydrothermal synthesis can also be used to produce uranium oxides. A template-free hydrothermal method using uranyl nitrate hexahydrate, urea, and glycerol (B35011) has been developed to create porous, urchin-like microspheres of a uranium-containing compound, which can then be calcined to form various uranium oxides (UO₂₊ₓ, U₃O₈, and UO₃). nih.gov The conditions of the hydrothermal reaction, such as temperature, reactant ratios, and pH, are critical in determining the final product's structure and morphology. nih.gov In some cases, unexpected products can form due to the hydrolysis of co-solvents under hydrothermal conditions. researchgate.net

Novel Synthetic Approaches to Uranyl Nitrate Derivatives and Complexes

Beyond traditional methods, novel synthetic strategies are continuously being developed to produce uranyl nitrate derivatives with tailored properties for applications ranging from nuclear fuel fabrication to catalysis and environmental remediation. researchgate.netresearchgate.netresearchgate.net These approaches include sol-gel processes for creating ceramic microspheres and the targeted design of complex coordination polymers and metal-organic frameworks.

Sol-Gel Processes for Uranium Dioxide Microspheres from Uranyl Nitrate

The sol-gel process is a widely used method for fabricating uranium dioxide (UO₂) microspheres, which are a component of advanced nuclear fuels. researchgate.netnih.govosti.gov The process generally involves creating a "sol" (a colloidal suspension of solid particles in a liquid) from a uranyl nitrate solution, which is then induced to form a "gel" (a solid network containing the liquid phase). nih.gov This gel is subsequently heat-treated (calcined and reduced) to produce dense UO₂ microspheres. researchgate.net

Several variations of the sol-gel process exist. The "internal gelation" method, for example, uses a chilled solution of acid-deficient uranyl nitrate (ADUN) mixed with hexamethylenetetramine (HMTA) and urea. osti.gov Gelation is triggered by heating, which causes the decomposition of HMTA and a change in pH. osti.gov

A significant improvement involves the use of ascorbic acid as a strong complexing agent. researchgate.net This "Complex Sol-Gel Process" (CSGP) allows for the formation of stable, homogenous sols directly from various uranium compounds, including uranyl nitrate, without a preliminary reduction step. researchgate.netiaea.org The resulting gel can be converted to UO₂ through thermal treatment. iaea.orgimim.pl Another approach involves forming a uranyl gel in ethylene (B1197577) glycol without any organic gelator, which can then be converted to UO₂ nanoparticles via microwave treatment. nih.gov

Table 2: Comparison of Sol-Gel Processes for UO₂ Microsphere Synthesis

| Process Name | Key Reagents | Key Steps | Advantages | Citation(s) |

|---|---|---|---|---|

| Internal Gelation | Acid-Deficient Uranyl Nitrate (ADUN), Hexamethylenetetramine (HMTA), Urea | 1. Mixing of chilled solutions. 2. Gelation via heating. 3. Calcination/Reduction. | Control of gelation time and sphere size; reproducible. | osti.gov |

| Classical (ORNL) Sol-Gel | Uranyl Nitrate, 2-ethyl-1-hexanol | 1. Reduction of U(VI) to U(IV). 2. Sol preparation by precipitation/peptization. 3. Gelation by water extraction. | Established process. | researchgate.net |

| Complex Sol-Gel Process (CSGP) | Uranyl Nitrate, Ascorbic Acid | 1. Formation of uranyl-ascorbate sol. 2. Gelation (e.g., by water evaporation). 3. Calcination/Reduction. | No U(VI) reduction step needed; can use various U precursors. | researchgate.netiaea.orgimim.pl |

| Ethylene Glycol Gelation | Uranyl Nitrate, Ethylene Glycol, Ammonia | 1. Gel formation in ethylene glycol. 2. Microwave treatment. | Simple recipe; produces uniform nanoparticles. | nih.gov |

Synthesis of Uranyl Coordination Polymers and Metal-Organic Frameworks (MOFs)

Uranyl nitrate is a common starting material for the synthesis of uranyl coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.netmdpi.com These materials are constructed from uranyl centers linked by organic molecules (ligands) to form one-, two-, or three-dimensional structures. rsc.orgacs.org The linear O=U=O axis of the uranyl ion restricts further coordination to the equatorial plane, leading to square, pentagonal, or hexagonal bipyramidal building units that tend to assemble into 1D and 2D structures. osti.gov

A wide variety of organic ligands, particularly polycarboxylates, have been used to create these frameworks. mdpi.com For instance, reacting uranyl nitrate with pyrazine-2,3-dicarboxylic acid or trans-1,2-cyclohexanedicarboxylic acid under hydrothermal conditions produces diverse polymeric structures. rsc.orgacs.org The synthesis of a luminescent, homochiral 3D uranyl succinate (B1194679) coordination polymer has been achieved via spontaneous symmetry breaking during hydrothermal synthesis. rsc.org

Uranyl-containing MOFs are of interest for their potential applications in photocatalysis, molecular sensing, and the capture of pollutants. researchgate.netosti.gov Researchers have synthesized uranyl-functionalized MOFs that act as heterogeneous catalysts for the aerobic oxidation of sulfides under visible light. researchgate.net Post-synthetic modification of pre-assembled MOFs with uranyl sources is another strategy to create novel functional materials. researchgate.netacs.org For example, a zirconium-based MOF (UiO-66-NH₂) was functionalized with a dihydroxybenzene unit to enhance its ability to adsorb uranyl and thorium ions from acidic solutions. acs.org

Green Chemistry Principles in Uranyl Nitrate Synthesis

Applying green chemistry principles to the synthesis of uranyl nitrate derivatives aims to develop more environmentally benign and sustainable processes. While the field is still evolving, several approaches reflect these principles.

A key aspect of green chemistry is the use of safer solvents. Many syntheses of uranyl complexes and MOFs are performed in water or aqueous solutions, which is considered the greenest solvent. mdpi.comresearchgate.net For example, numerous uranyl nitrate clusters have been prepared from aqueous solutions at room temperature or under mild hydrothermal conditions. mdpi.com

Another principle is the development of catalytic reactions. Uranyl nitrate hexahydrate itself has been used as a catalyst for organic reactions, such as the synthesis of pyrimidine (B1678525) carboxamide derivatives, offering advantages like ease of use and higher yields. bookpi.orgajol.info Furthermore, uranyl-functionalized MOFs have been developed as recyclable, heterogeneous catalysts that operate under mild conditions, such as using visible light as an energy source for oxidation reactions, which aligns with the goal of energy efficiency. researchgate.net

The development of photocatalytic systems that utilize visible light also represents a green approach. researchgate.netmdpi.com Research has shown that certain uranyl complexes exhibit higher catalytic efficiency for C-H bond functionalization under light than uranyl nitrate alone. mdpi.com These methods reduce the reliance on harsh reagents and energy-intensive conditions, contributing to more sustainable chemical processes in actinide science.

Advanced Structural Elucidation and Coordination Chemistry of Uranyl Nitrate

Crystallographic Analysis of Uranyl Nitrate (B79036) Complexes

Single-Crystal X-ray Diffraction Studies of Uranyl Nitrate Coordination Geometry

Single-crystal X-ray diffraction is a powerful technique used to determine the molecular and crystal structures of uranyl nitrate complexes. acs.org This method has revealed that in many complexes with unidentate ligands, such as those with N-alkylated 2-pyrrolidone derivatives, the uranyl nitrate molecule adopts a hexagonal-bipyramidal geometry. acs.org In these structures, the linear uranyl ion (UO₂²⁺) is surrounded by an equatorial plane containing two bidentate nitrate groups and two additional ligands. acs.orgepj-conferences.org The two nitrate ions and the two other ligands are often found in a trans position within this equatorial plane. acs.orgosti.gov

The coordination geometry around the central uranium atom is a key feature revealed by these studies. In complexes with diamide (B1670390) linkers, the uranium atom is coordinated to two axial oxygen atoms (O_yl_) and an equatorial plane composed of four oxygen atoms from two bidentate nitrate groups and two oxygen atoms from the monodentate diamide ligands, resulting in a hexagonal bipyramidal coordination. epj-conferences.org The UO₂(NO₃)₂ units can be bridged by these diamide ligands to form one-dimensional coordination polymers. epj-conferences.org

The influence of different ligands on the crystal packing can also be investigated. For instance, studies on complexes with N-alkylated 2-pyrrolidone derivatives have shown how the length and branching of the alkyl chain can affect the packing efficiency of the crystal lattice. acs.org Polymorphism, the existence of a compound in more than one crystal form, has also been observed in some uranyl nitrate complexes, indicating the presence of voids within the crystal lattice. acs.org

The table below summarizes key crystallographic data for a selection of uranyl nitrate complexes.

| Compound | Crystal System | Space Group | U=Oyl (Å) | U-Oligand (Å) | U-Onitrate (Å) | Reference |

| [UO₂(NO₃)₂(N-n-propyl-2-pyrrolidone)₂] | Monoclinic | P2₁/c | ~1.76 | 2.38-2.41 | 2.50-2.54 | acs.org |

| [UO₂(NO₃)₂(N-iso-propyl-2-pyrrolidone)₂] | Triclinic | P-1 | ~1.76 | 2.38-2.41 | 2.50-2.54 | acs.org |

| [UO₂(NO₃)₂(L¹)]n (L¹=γ-lactam) | Monoclinic | P2₁/c | 1.767(4) | 2.370(3) | 2.502(3) | epj-conferences.org |

| [UO₂(NO₃)₂(L²)]n (L²=δ-lactam) | Monoclinic | C2/c | 1.769(2) | 2.378(2) | 2.511(2) | epj-conferences.org |

Note: L¹, L², etc. represent different diamide ligands as defined in the source material. Bond lengths are given as a range or an average value.

Neutron Diffraction for Elucidating Hydrogen Bonding and Solvent Interactions

Neutron diffraction is a complementary technique to X-ray diffraction that is particularly useful for locating hydrogen atoms, which are difficult to detect with X-rays. This capability is crucial for understanding the role of hydrogen bonding and the interactions with solvent molecules, such as water, in the crystal structures of hydrated uranyl nitrate complexes. scispace.comwikipedia.orgmuni.cz

A classic example is the neutron diffraction study of uranyl nitrate hexahydrate, UO₂(NO₃)₂(H₂O)₂·4H₂O. scispace.communi.cz This study revealed that the uranyl group is surrounded by an equatorial plane containing four oxygen atoms from two bidentate nitrate groups and two oxygen atoms from two inner-sphere water molecules. scispace.communi.cz The remaining four water molecules are located in the second coordination sphere and are linked to the inner-sphere water molecules through hydrogen bonds. osti.govmuni.cz

Computational studies using Density Functional Theory (DFT) have further supported the importance of these second-sphere water molecules. Calculations that only included the two inner-sphere water molecules did not accurately reproduce the experimental bond lengths and angles. However, when the four outer-sphere water molecules and their hydrogen bonding interactions were included, the calculated structure showed much better agreement with the experimental data, highlighting the non-negligible effect of solvent interactions on the coordination of ligands. osti.govmuni.czaesj.or.jp

Coordination Environment and Ligand Exchange Dynamics of the Uranyl Ion (UO₂²⁺) in Nitrate Media

The uranyl ion (UO₂²⁺) exhibits a rich and varied coordination chemistry in nitrate-containing solutions. The linear O=U=O axis is a defining feature, with other ligands coordinating in the equatorial plane perpendicular to this axis.

Equatorial Coordination and Bipyramidal Geometries

The uranyl ion in nitrate media typically displays a hexagonal bipyramidal coordination geometry. acs.orgresearchgate.net The two axial positions are occupied by the oxygen atoms of the uranyl moiety, while the equatorial plane is usually occupied by six donor atoms. In the case of uranyl nitrate hydrates, this equatorial plane is composed of oxygen atoms from two bidentate nitrate ligands and two water molecules. wikipedia.orgmuni.cz

In the presence of other ligands, such as amides or phosphates, these can displace the water molecules in the equatorial plane. acs.orgosti.gov The nitrate ions generally act as bidentate ligands, each coordinating to the uranium center through two of its oxygen atoms. acs.orgepj-conferences.org This results in a coordination number of six in the equatorial plane, leading to the characteristic hexagonal bipyramidal geometry. researchgate.net

The arrangement of ligands in the equatorial plane can vary. For example, in complexes with two additional monodentate ligands, these can be arranged in either a cis or trans configuration relative to each other. researchgate.net The specific arrangement is influenced by factors such as the nature of the ligand and the crystallization conditions.

Influence of Ligand Hapticity (e.g., η¹ vs. η²) on Coordination Mode

The coordination mode of the nitrate ligand can be flexible, exhibiting different hapticities. Hapticity refers to the number of atoms of a ligand that are bonded to the central metal atom. While nitrate typically coordinates to the uranyl ion in a bidentate (η²) fashion, where two oxygen atoms bind to the uranium, it can also act as a monodentate (η¹) ligand, with only one oxygen atom binding. researchgate.netnih.gov

This change in hapticity can be influenced by several factors, including steric crowding and the nature of other ligands in the coordination sphere. For example, in a complex with a tridentate diglycolamide ligand, one nitrate ligand was found to be bidentate while the other was monodentate. researchgate.netnih.gov The monodentate nitrate was oriented parallel to the uranyl unit, with its coordinating oxygen atom situated above the mean equatorial plane. researchgate.netnih.gov

The dynamic nature of nitrate coordination, or "fluxional nitrate hapticity," has been observed in solution. researchgate.netnih.gov At room temperature, NMR spectroscopy may show a single, averaged signal for the nitrate ligands, suggesting rapid exchange between monodentate and bidentate coordination modes. researchgate.netnih.gov However, at lower temperatures, this exchange can be slowed, allowing for the observation of distinct signals for the different coordination modes. researchgate.netnih.gov This dynamic behavior is a crucial aspect of the solution chemistry of uranyl nitrate complexes.

Supramolecular Assembly and Extended Network Formation

Beyond the individual molecule, uranyl nitrate complexes can engage in intermolecular interactions to form larger, ordered structures known as supramolecular assemblies or extended networks. nih.govresearchgate.net These assemblies are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and other weaker forces. nih.gov

In the solid state, uranyl nitrate complexes with suitable ligands can form one-dimensional (1D), two-dimensional (2D), or even three-dimensional (3D) coordination polymers. epj-conferences.org For instance, uranyl nitrate units can be bridged by diamide ligands to create 1D chains. epj-conferences.org The nature of the ligand plays a critical role in determining the dimensionality and topology of the resulting network.

Hydrogen bonding is a particularly important force in the formation of supramolecular assemblies, especially in hydrated complexes. scispace.commdpi.com As seen in uranyl nitrate hexahydrate, an extensive network of hydrogen bonds between coordinated water molecules, outer-sphere water molecules, and nitrate ions links the individual complex units together. scispace.commdpi.com

In some cases, uranyl nitrate complexes can form discrete, ordered assemblies in solution. For example, uranyl nitrate/extractant complexes in organic solvents have been observed to form short-range ordered dimeric assemblies with a unique square configuration. nih.govrsc.org These assemblies are stabilized by a combination of non-covalent ligand and anion interactions, as well as solvation by the organic phase. nih.govrsc.org

The study of these supramolecular structures is important for understanding the behavior of uranyl nitrate in various environments, from crystallization processes to solvent extraction systems used in nuclear fuel reprocessing.

Non-covalent Interactions in Uranyl Nitrate Supramolecular Structures

The supramolecular assembly of uranyl nitrate complexes is profoundly influenced by a variety of non-covalent interactions. These weak forces, including hydrogen bonding, anion-π interactions, and π-π stacking, work in concert with stronger coordinate covalent bonds to direct the formation of intricate one-, two-, and three-dimensional architectures. ias.ac.in Theoretical calculations and experimental data from crystallographic studies have illuminated the specific roles these interactions play in the solid-state structures of uranyl nitrate and its derivatives.

Hydrogen bonding is a predominant non-covalent interaction in the crystal chemistry of hydrated uranyl nitrate and its complexes. rsc.org In the well-studied uranyl nitrate hexahydrate, [UO₂(NO₃)₂(H₂O)₂]·4H₂O, hydrogen bonds between the two inner-sphere water molecules and the four outer-sphere water molecules are critical for the stability and structure of the complex. aesj.or.jposti.gov Quantum chemistry studies have shown that theoretical models only align with experimental structural data when these second-sphere water molecules and their hydrogen bonding are included, underscoring the significance of this "solvent effect". aesj.or.jposti.goviaea.org Further research using theoretical models demonstrates that while the uranyl oxo (yl) group is a weak hydrogen bond acceptor, equatorially coordinated water ligands are strong hydrogen bond donors, often interacting with counterions or other solvent molecules. rsc.org This donor capacity is a key driver in the assembly of extended networks, for instance, forming strong hydrogen bonds between the coordinated water molecules of a [UO₂(NO₃)₂(H₂O)₂] unit and adjacent molecules. acs.orgnih.gov In more complex systems, hydrogen bonds are observed between aqua ligands and uranyl oxo groups, or between nitrate anions and functional groups on organic ligands, such as the amine groups of benzamidoxime. nih.gov These interactions can guide the formation of complex three-dimensional structures from simpler building blocks. ias.ac.in

Table 1: Summary of Non-covalent Interactions in Uranyl Nitrate Complexes

| Interaction Type | Interacting Species | Key Findings & Examples | Citations |

|---|---|---|---|

| Hydrogen Bonding | Coordinated H₂O (donor) and outer-sphere H₂O (acceptor) | Crucial for the structural stability of uranyl nitrate hexahydrate. aesj.or.jposti.gov | aesj.or.jposti.goviaea.org |

| Hydrogen Bonding | Coordinated H₂O (donor) and external ligand O-atoms (acceptor) | Forms strong linkages in co-crystals, for example, between [UO₂(NO₃)₂(H₂O)₂] and metalloligands. | acs.orgnih.gov |

| Hydrogen Bonding | Coordinated H₂O (donor) and Uranyl Oxo group (acceptor) | The uranyl oxo group acts as a weak hydrogen bond acceptor. rsc.org H-bonding can occur between aqua ligands and uranyl oxo groups in complex structures. nih.gov | rsc.orgnih.gov |

| Anion-π Interaction | Anion (e.g., ReO₄⁻) and aromatic ring of a ligand | Plays a fundamental role in stabilizing cationic assemblies and trapping anions within the crystal lattice. | researchgate.net |

| π-π Stacking | Aromatic rings of organic ligands | Observed between ligands like benzamidoxime, contributing to the supramolecular assembly of tetrameric uranyl units. | nih.gov |

| CH⋯π Interaction | Methyl groups of a counterion and aromatic rings of a ligand | Cationic counterions can be included in cavities, where they form CH⋯π interactions that influence crystal packing. | rsc.org |

Role of Counterions and Solvent in Directing Assembly

The self-assembly process and the resulting dimensionality and topology of uranyl nitrate-based coordination polymers are critically dependent on the choice of counterions and the solvent system used during crystallization. These components are not passive spectators but active structure-directing agents that influence the coordination environment of the uranyl cation and mediate interactions between building blocks.

The solvent is an equally powerful tool in the crystal engineering of uranyl nitrate frameworks. Coordinating solvents can directly participate in the primary coordination sphere of the uranium center, leading to novel structures. A prominent example is the use of N-methyl-2-pyrrolidone (NMP) in solvo-hydrothermal synthesis, which resulted in unique three-dimensional frameworks where the NMP molecule is coordinated to the uranyl ion. acs.org The solvent can also induce structural transformations. A one-dimensional uranyl coordination polymer synthesized with dimethylformamide (DMF) was shown to reversibly transform into a different structure upon treatment with water, as the coordinated DMF ligand was replaced by a water molecule, demonstrating a switchable structural role for the solvent. nova.edu Even in simple hydrated forms, the solvent (water) plays a key structural role through second-sphere coordination, where outer water molecules stabilize the primary coordination sphere via hydrogen bonding. aesj.or.jposti.gov The choice of solvent can also influence which species crystallizes; for example, different solvents can favor the formation of a coordination complex or a hydrogen-bonded adduct from the same set of reactants. acs.orgnih.gov

Table 2: Influence of Solvent and Counterions on Uranyl Nitrate Assembly

| Directing Agent | Example System | Observed Effect | Citations |

|---|---|---|---|

| Solvent | Uranyl nitrate + polycarboxylic acids in N-methyl-2-pyrrolidone (NMP) | Formation of novel 3D and 2D frameworks with NMP coordinated to the uranyl ion. | acs.org |

| Solvent | Uranyl polymer with 4,4′-oxybis(benzoate) in DMF vs. H₂O | Reversible structural transformation between a DMF-coordinated polymer and a water-coordinated system. | nova.edu |

| Solvent | Uranyl nitrate hexahydrate in H₂O | Second-sphere water molecules are essential for stabilizing the crystal structure through hydrogen bonding. | aesj.or.jposti.gov |

| Counterion | [AnO₂Cl₄]²⁻ (An=U) with substituted pyridinium (B92312) cations | The cation is the critical component in directing the molecular-level arrangement and bond strengths. | acs.org |

| Counterion | Uranyl peroxide dimers with various counterions | The choice of counterion resulted in 15 different crystallographically distinct dimer compounds, highlighting its importance in stabilizing cluster formation. | researchgate.net |

| Counterion | Uranyl polymer with [H₂NMe₂]⁺ cations | Counterions are included in structural cavities, influencing packing via hydrogen bonds and CH⋯π interactions. | rsc.org |

Spectroscopic Characterization and Speciation Studies of Uranyl Nitrate

Vibrational Spectroscopy (Raman and FTIR) for Uranyl Nitrate (B79036) Speciation

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for investigating the speciation of the uranyl(VI) cation ([UO₂]²⁺). nih.gov The covalent axial bonds of the uranyl moiety give rise to strong, active vibrational bands. nih.gov The linear D∞h geometry of the bare ion results in three fundamental vibrational modes: a symmetric stretching mode (ν₁, Raman active), a doubly degenerate bending mode (ν₂, infrared active), and an asymmetric stretching mode (ν₃, infrared active). nih.govosti.gov Coordination of ligands in the equatorial plane weakens the uranyl bond, making these vibrational modes sensitive to the local chemical environment. nih.gov

The vibrational frequencies of the uranyl ion are unique and influenced by factors such as valence number, bond length, and the nature of coordinating ligands. nih.gov For the aqueous uranyl pentaqua species, [UO₂(H₂O)₅]²⁺, which serves as a benchmark, the symmetric stretch (ν₁) is typically observed around 870 cm⁻¹ in Raman spectra. nih.gov

In nitric acid solutions, the speciation changes to include complexes like UO₂NO₃⁺, UO₂(NO₃)₂, and UO₂(NO₃)₃⁻. nih.govacs.org While the primary O=U=O symmetric stretching frequency (ν₁) is relatively insensitive to the weakly complexing nitrate ion in nitric acid solutions up to 5.7 M, other spectral changes are observable. nih.gov For instance, in actinyl dinitrate complexes, the ν₁ symmetric stretching mode is the most prominent signal in the Raman spectrum, appearing at 873 cm⁻¹ for U(VI). osti.gov The asymmetric stretching frequency (ν₃) can be observed in the gas phase for complexes like [(UO₂)₂(NO₃)₅]⁻. wichita.edu

The vibrational modes of the nitrate ligand are also important for characterizing the system. These modes can indicate whether the nitrate is acting as a monodentate, bidentate, or bridging ligand. wichita.eduresearchgate.net For example, the nitrate ν₃ vibrations can indicate the presence of nitrate in a bridging configuration bound to two uranyl cations. wichita.edu

Table 1: Characteristic Vibrational Frequencies for Uranyl Nitrate Species

| Vibrational Mode | Species/Environment | Frequency (cm⁻¹) | Spectroscopy Technique | Reference |

| ν₁ (O=U=O Symmetric Stretch) | [UO₂(H₂O)₅]²⁺ (aqueous) | ~870 | Raman | nih.gov |

| ν₁ (O=U=O Symmetric Stretch) | Uranyl Nitrate in 0.0-5.7 M HNO₃ | 873 | Raman | nih.govacs.org |

| ν₁ (O=U=O Symmetric Stretch) | Actinyl Dinitrate Complex | 873 | Raman | osti.gov |

| ν₁ (O=U=O Symmetric Stretch) | Uranyl-Amidoxime Complex | 809 | Raman | nih.gov |

| ν₃ (O=U=O Asymmetric Stretch) | [(UO₂)₂(NO₃)₅]⁻ (gas phase) | Higher than mono-complex | IRMPD | wichita.edu |

Changes in the position (band shifts) and intensity of vibrational bands provide detailed insights into complexation phenomena. The formation of complexes in the equatorial plane of the uranyl ion alters the strength of the axial U=O bonds, leading to shifts in their stretching frequencies. nih.gov

For example, when studying the complexation of uranyl nitrate with other ligands, such as amidoxime (B1450833), significant shifts in the uranyl symmetric stretch are observed depending on the coordination motif. nih.gov Similarly, in the presence of increasing concentrations of hydrofluoric acid in a nitric acid medium, the uranyl Raman band shifts to a lower wavenumber, broadens, and decreases in intensity, indicating the formation of uranyl-fluoride complexes. acs.org

The intensity of Raman or IR bands can be correlated with the concentration of specific species, forming the basis for quantitative analysis. However, changes in the chemical system, such as varying acid concentrations, can cause band shifts and intensity changes that complicate simple calibration models. nih.govacs.org For instance, while the Raman uranyl band at 873 cm⁻¹ is stable across a range of HNO₃ concentrations, the visible absorbance bands shift and change intensity, affecting quantification. nih.gov This highlights that changes in speciation are more readily observed with electronic spectroscopy, though Raman spectroscopy is sensitive to changes in complexing ligands. nih.govacs.org

Electronic Spectroscopy (UV-Vis and Luminescence) for Concentration and Speciation

Electronic spectroscopy, which includes ultraviolet-visible (UV-Vis) absorption and luminescence techniques, is widely used for the quantitative analysis and speciation of uranyl nitrate. nih.gov These methods are particularly well-suited for online monitoring in radiological applications due to the ability to use fiber optics, keeping sensitive electronic components away from harsh environments. nih.gov

The quantitative determination of uranium in nitrate solutions via UV-Vis spectroscopy is based on the Beer-Lambert Law, which relates the absorbance of light to the concentration of the absorbing species. anl.gov The uranyl ion exhibits a characteristic absorption spectrum in the visible range (approximately 400-500 nm), which can be used for quantification. acs.orgcrimsonpublishers.com In aqueous solutions, the absorption spectrum of the uranyl ion shows a series of well-defined bands. crimsonpublishers.com

A significant challenge in the UV-Vis spectroscopic determination of uranyl nitrate is the influence of the nitrate concentration on the absorption pattern. crimsonpublishers.com As the concentration of nitric acid increases, uranyl nitrate speciation changes, leading to shifts in the absorption bands and changes in molar absorptivity. nih.govcore.ac.uk This matrix effect can introduce errors of 15-20% if not properly accounted for. anl.gov To overcome this, methods have been developed that involve matching the matrix of the analyte and the blank, which can reduce the error to less than 1%. crimsonpublishers.comresearchgate.net In complex systems, partial least-squares (PLS) analysis models can be used to analyze the spectra and determine the concentrations of uranium and nitrate simultaneously. srs.gov

Table 2: Key UV-Vis Absorption Bands for Uranyl Nitrate Quantification

| Wavelength (nm) | Medium | Application | Reference |

| 414 | Perchlorate (B79767) Media | Peak of major group of bands | crimsonpublishers.com |

| 416 | Aqueous Process Solutions | Monitoring of Uranyl Nitrate | anl.gov |

| 420 | Aqueous Process Solutions | Limit of Detection Estimation | anl.gov |

| 488 | 0 M HNO₃ | Calibration Curve for Quantification | nih.govresearchgate.net |

| 483 | >0 M HNO₃ | Shifted band due to increased acidity | acs.org |

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLIFS) is an exceptionally sensitive and selective method for studying the speciation of fluorescent ions like uranyl at environmentally relevant concentrations (micromolar to picomolar). iaea.orgnih.gov TRLFS differentiates chemical species by analyzing their distinct fluorescence emission spectra and decay lifetimes. nih.gov

The free uranyl ion (UO₂²⁺) and its various complexes, such as hydrolyzed species (e.g., UO₂OH⁺), exhibit unique fluorescence spectra and lifetimes. iaea.org For example, in a study of uranyl sorption onto gibbsite, two distinct surface species were identified with fluorescence lifetimes of 330 ns and 5600 ns, respectively, which were attributed to a mononuclear inner-sphere complex and polynuclear surface clusters. nih.gov By analyzing the time-resolved spectra, the proportion of each species in a mixture can be determined. iaea.org This makes TRLFS an invaluable tool for investigating complexation reactions and understanding the behavior of uranium in various chemical and environmental systems. iaea.orghzdr.de

Table 3: TRLIFS Data for Uranyl Species

| Uranyl Species | Fluorescence Lifetime (ns) | Key Emission Bands (nm) | Environment/System | Reference |

| UO₂²⁺ (free ion) | Specific lifetime | Specific spectral shift | Aqueous Solution | iaea.org |

| UO₂OH⁺ | Specific lifetime | Specific spectral shift | Aqueous Solution | iaea.org |

| Bidentate mononuclear inner-sphere surface complex | 330 ± 115 | 479.5, 497.4, 518.7, 541.6, 563.9, 585.8 | Sorbed on Gibbsite | nih.gov |

| Polynuclear surface species | 5600 ± 1640 | 479.5, 497.4, 518.7, 541.6, 563.9, 585.8 | Sorbed on Gibbsite | nih.gov |

X-ray Absorption Spectroscopy (EXAFS, XANES) for Local Structure and Oxidation State

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. uu.nl XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). amazonaws.com

XANES, the region near the absorption edge, is sensitive to the formal oxidation state and the local geometry (e.g., symmetry) of the absorbing atom. uu.nlresearchgate.net The energy of the absorption edge shifts to higher values as the oxidation state of the uranium ion increases. researchgate.net Specific features in the XANES spectrum, such as pre-edge peaks or shoulders, can serve as fingerprints for a particular oxidation state and coordination environment. amazonaws.com For instance, a low-energy shoulder in the U L₃ edge XANES has been identified as a characteristic feature for U⁵⁺ compounds. amazonaws.com

EXAFS refers to the oscillatory structure at energies above the absorption edge. This region provides quantitative information about the local atomic structure around the central uranium atom, including interatomic distances (bond lengths), coordination numbers, and the degree of local disorder for the first few coordination shells. minsocam.org For uranyl compounds, EXAFS analysis can accurately determine the bond lengths of the short axial oxygen atoms (U=O) and the equatorial oxygen atoms (U-Oeq) from coordinating ligands. minsocam.org This allows for the precise characterization of the local coordination environment of uranium in both crystalline solids and aqueous solutions. minsocam.org

Table 4: Structural Information from EXAFS on Uranyl Compounds

| Atomic Pair | Interatomic Distance (Å) | Application | Reference |

| U - Axial O (Oax) | ~1.8 | Determination of uranyl bond length | minsocam.org |

| U - Equatorial O (Oeq) | 2.2 - 2.5 | Characterizing equatorial coordination | minsocam.org |

| U - N | ~2.9 | Detecting nitrate coordination | minsocam.org |

| U - C | ~2.9 | Detecting carbonate or acetate (B1210297) coordination | minsocam.org |

| U - Si | ~3.2 | Probing sorption on silicate (B1173343) minerals | minsocam.org |

| U - P | ~3.6 | Probing sorption on phosphate (B84403) minerals | minsocam.org |

| U - U | 4.0 - 5.2 | Identifying multinuclear U complexes | minsocam.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Uranyl Nitrate Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for investigating the speciation and coordination environment of uranyl nitrate in various systems. By probing specific atomic nuclei, NMR provides detailed insights into the molecular structure, chemical bonding, and dynamic processes involving the uranyl ion (UO₂²⁺) and its associated nitrate ligands. Studies have utilized various NMR-active isotopes, including ¹⁷O, ¹⁵N, ¹H, and ¹³C, to characterize uranyl nitrate complexes in both solution and solid states.

The paramagnetic nature of some uranium isotopes and the quadrupolar properties of nuclei like ¹⁷O can present challenges, such as significant line broadening. nih.gov However, specialized techniques and isotopic enrichment have enabled researchers to obtain high-quality spectra, yielding valuable data on the chemical environment of the uranyl cation.

¹⁷O NMR Spectroscopy

Oxygen-17 NMR is particularly informative for studying the uranyl ion itself, as it allows for direct observation of the two axial oxygen atoms (uranyl oxygens). These studies often reveal a strong, sharp resonance signal for the uranyl oxygen, which is highly sensitive to its chemical environment. unt.edu

Research has shown that the ¹⁷O chemical shifts of uranyl oxygens are influenced by several factors in aqueous solutions:

Nitrate Concentration : The stability constant of the UO₂(NO₃)⁺ complex has been determined by monitoring the dependence of the ¹⁷O chemical shifts on the nitrate concentration. oup.com As nitrate ions coordinate to the uranyl center in the equatorial plane, they influence the electronic environment of the axial oxygens, causing a shift in their resonance frequency.

Uranyl Ion Concentration : An increase in the concentration of the uranyl ion can cause the ¹⁷O resonance to shift toward a lower field. oup.com This phenomenon suggests the potential formation of dimeric or polymeric uranyl species in concentrated solutions. oup.com

Acidity : Increasing acid concentration also results in a downfield shift of the ¹⁷O signal, indicating possible protonation of the uranyl oxygen atoms. oup.com

These findings demonstrate the utility of ¹⁷O NMR in elucidating the formation of different uranyl nitrate species and their equilibria in solution. unt.edu

| Factor | Observed Effect on ¹⁷O Chemical Shift | Inferred Chemical Process |

|---|---|---|

| Increasing [NO₃⁻] | Downfield shift | Formation of UO₂(NO₃)⁺ complex |

| Increasing [UO₂²⁺] | Downfield shift | Potential formation of dimeric species |

| Increasing Acidity [H⁺] | Downfield shift | Protonation of uranyl oxygens |

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR provides a direct method for studying the nitrate ligands coordinated to the uranyl ion. While the low natural abundance and potentially long relaxation times of ¹⁵N can make detection challenging, studies on isotopically enriched samples have yielded significant results. nih.gov

In solid-state ¹⁵N NMR measurements on ¹⁵N-enriched uranyl nitrate hexahydrate crystals, a single spectral peak with a narrow linewidth (full width at half maximum, FWHM) of approximately 550 Hz (at 11.7 T) was observed. osti.gov The chemical shift and its anisotropy are sensitive to the crystal's orientation relative to the external magnetic field, providing information on the local symmetry and electronic structure of the coordinated nitrate groups. osti.gov These experimental ¹⁵N NMR data are crucial for validating quantum chemical calculations of actinide complexes and understanding the nature of the uranium-ligand bond. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Linewidth (FWHM) | ~550 Hz | 11.7 T Magnetic Field |

| Spectral Feature | Single Peak | ¹⁵N-enriched crystal |

¹H and ²H NMR Spectroscopy

Proton (¹H) and deuterium (B1214612) (²H) NMR are used to investigate the hydration sphere of the uranyl ion and the interaction with organic ligands. In aqueous solutions of uranyl nitrate, water molecules coordinate to the uranyl ion in the equatorial plane. The chemical shift of these coordinated water molecules is different from that of bulk water, providing a means to study ligand exchange dynamics.

In a study of uranyl perchlorate hexahydrate in an ionic liquid, the ²H NMR chemical shift for coordinated heavy water (D₂O) appeared at 6.52 ppm. nih.gov The addition of nitrate led to a significant upfield shift in the ²H NMR signal, indicating that the coordinated water is displaced by nitrate ions upon the formation of UO₂(NO₃)₂ and UO₂(NO₃)₃⁻ complexes. nih.gov Similarly, ¹H NMR titration experiments are frequently used to determine the stoichiometry of uranyl nitrate complexes with various organic ligands by monitoring the chemical shift changes of the ligand's protons upon coordination to the metal center. researchgate.net

Thermodynamics and Kinetics of Uranyl Nitrate Reactions

Thermodynamic Stability and Complexation Constants of Uranyl-Nitrate Species

The interaction between the uranyl ion (UO₂²⁺) and nitrate (B79036) ions (NO₃⁻) in aqueous solutions leads to the formation of various uranyl-nitrate complexes. The stability of these species is described by their complexation constants, which are crucial for predicting the speciation of uranium in nitric acid solutions. The complexation is generally considered weak, with the primary species being the mononitrate complex, UO₂(NO₃)⁺, and at higher nitrate concentrations, the dinitrate complex, UO₂(NO₃)₂.

The complexation of uranium(VI) with nitrate has been studied using various techniques, including spectrophotometry and microcalorimetry. These studies have revealed that the formation of the 1:1 complex, UO₂NO₃⁺, is a key reaction in these systems. researchgate.net The equilibrium for this reaction can be represented as:

UO₂²⁺ + NO₃⁻ ⇌ UO₂NO₃⁺

The stability of this complex, along with others in the series, is influenced by factors such as ionic strength and temperature.

The stability of uranyl-nitrate complexes is significantly affected by the ionic strength of the solution. While specific data across a wide range of ionic strengths are not always consistent in the literature, it is a critical parameter in accurately determining stability constants. To account for the effect of ionic strength, the Specific Ion Interaction (SIT) approach is often employed to extrapolate stability constants to infinite dilution. researchgate.net All published stability constant values are specific to the ionic medium used in their determination, and different values can be obtained under different conditions. wikipedia.org

Temperature also plays a crucial role in the complexation of uranyl with nitrate. Studies have shown that the stability constant of the UO₂NO₃⁺ complex tends to increase with rising temperature. For instance, the stability constant for this 1:1 complex was observed to increase as the temperature was raised from 25 to 70°C. researchgate.net This indicates that the formation of this complex is more favorable at higher temperatures.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Stability Constant (log β) of UO₂NO₃⁺ | Increases with temperature | 25 to 70°C | researchgate.net |

The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of complexation provide deeper insight into the nature of the bonding between the uranyl ion and nitrate ligands. The molar enthalpy of complexation for the formation of UO₂NO₃⁺ at 25°C has been determined by microcalorimetry to be small and positive, with a value of (3.9 ± 0.5) kJ·mol⁻¹. researchgate.net

| Thermodynamic Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Molar Enthalpy of Complexation (ΔH) for UO₂NO₃⁺ | (3.9 ± 0.5) kJ·mol⁻¹ | 25°C | researchgate.net |

| Nature of Complexation | Entropy stabilized | - | researchgate.net |

Reaction Kinetics and Mechanisms in Uranyl Nitrate Systems

The kinetics of reactions involving uranyl nitrate are critical for process design and environmental modeling. This includes the polymerization and hydrolysis of the uranyl ion, the dissolution of uranium oxides in nitric acid, and the sorption of uranyl species onto various materials.

In aqueous solutions, the uranyl ion can undergo polymerization and hydrolysis, particularly with changes in pH. The kinetics of uranyl ion polymerization have been studied, for instance, in the transformation of UO₂²⁺ ions into polymeric species like UO₂[(OH)₂UO₂]₄²⁺ in an ammonia-uranyl nitrate system. africaresearchconnects.com The rate of this polymerization is influenced by factors such as pH, temperature, and the concentration of uranyl ions. africaresearchconnects.com The reaction rate can be described by a specific rate equation, and a linear relationship has been observed between the logarithm of the apparent reaction-rate constant and both pH and the inverse of temperature. africaresearchconnects.com

Uranyl hydrolysis is another key process, with the formation of various hydroxy species. unl.edu The stoichiometry of the uranyl hydrolysis reaction in acidic aqueous solutions has been investigated through the kinetics of uranyl oxygen exchange with water molecules, which is catalyzed by hydrolyzed uranyl species. academie-sciences.fr

The dissolution of uranium oxides, such as uranium dioxide (UO₂) and triuranium octoxide (U₃O₈), in nitric acid is a fundamental step in the nuclear fuel cycle. This process involves the oxidation of uranium from a +4 or mixed oxidation state to the +6 state, forming soluble uranyl nitrate. epj-n.orgepj-n.org The dissolution kinetics are complex and influenced by several factors, including nitric acid concentration, temperature, and the physical properties of the oxide.

The dissolution rate of UO₂ generally increases with nitric acid concentration. researchgate.net A change in the reduction mechanism for nitric acid has been suggested to occur at high concentrations (around 16 molal). researchgate.net The reaction is also known to be autocatalytic, meaning that one of the reaction products, likely nitrous acid (HNO₂), accelerates the dissolution rate. epj-n.orgresearchgate.net

The activation energy for the dissolution of UO₂ in nitric acid has been reported to be in the range of 36 to 80 kJ/mol. For U₃O₈, the apparent activation energy is higher, measured at approximately 99 kJ/mol, suggesting that the dissolution of U₃O₈ is more challenging than that of UO₂. nih.gov

| Uranium Oxide | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|

| UO₂ | 36 - 80 | nih.gov |

| U₃O₈ | ~99 | nih.gov |

The transport and fate of uranium in the environment are largely controlled by its sorption onto geological materials such as clay minerals and iron oxides like goethite. The kinetics of these sorption processes are therefore of significant interest.

The sorption of uranyl species onto goethite (α-FeOOH) has been studied, with adsorption and desorption reactions being relatively rapid, often reaching completion within minutes to hours. nih.gov The rate law for the sorption of the uranyl peroxide nanocluster (U₆₀) onto goethite at pH 9 has been determined as R = - kᵣₓₙ[U₆₀]⁰.²⁹[goethite]¹.², where kᵣₓₙ is the reaction rate constant. nih.govacs.org

On clay minerals, the sorption of uranium(VI) is often kinetically controlled and exhibits biphasic behavior, with an initial rapid uptake followed by a slower sorption phase. iaea.orgresearchgate.net This behavior is dependent on the type of clay mineral and the pH of the solution. iaea.org For example, kaolinite (B1170537) has shown greater uranium sorption than montmorillonite (B579905) due to a higher availability of aluminol sites. researchgate.net

Computational and Theoretical Studies on Uranyl Nitrate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. arxiv.org It has been widely applied to uranyl nitrate (B79036) complexes to predict their geometries, stability, and bonding characteristics with a high degree of accuracy.

DFT calculations are instrumental in determining the stable geometries of uranyl nitrate complexes. The uranyl ion (UO₂²⁺) typically features a linear O=U=O axial structure, with additional ligands coordinating to the uranium atom in the equatorial plane. Calculations have confirmed that the most common coordination number for the uranyl ion in this plane is five, though six-coordinate complexes are also prevalent, particularly when chelating ligands like nitrate are involved. osti.gov

The coordination of the nitrate anion itself is a key area of study. DFT simulations show that nitrate can bind to the uranyl center in either a monodentate fashion (coordinating through one oxygen atom) or a bidentate fashion (coordinating through two oxygen atoms, also known as η²-coordination). nih.govtandfonline.comosti.gov The preferred mode depends on several factors, including steric hindrance from other ligands and the surrounding solvent environment. nih.gov For instance, in the gas phase, bidentate (η²) coordination is often favored, but in aqueous solution, the competition with water molecules can lead to a shift towards monodentate (η¹) binding. nih.govnih.gov

DFT also provides precise predictions of bond lengths within the complexes. These calculations are often validated by comparison with experimental data from X-ray crystallography. Studies have shown that including explicit solvent molecules in the computational model, particularly a second coordination sphere of water, significantly improves the agreement between calculated and experimental bond lengths for aqua complexes like [UO₂(NO₃)₂(H₂O)₂]. iaea.orgiaea.org This highlights that solvent effects are not negligible in determining the precise structure of these complexes. iaea.orgiaea.org The calculated bond distances are sensitive to the environment; for example, the U-O(nitrate) bond length is often shorter than the U-O(ligand) bond in the gas phase, but this order can be inverted at a water-organic interface or in a bulk aqueous solution. nih.gov

Table 1: Selected DFT-Calculated Bond Lengths (Å) in Uranyl Nitrate Complexes

| Complex | U-O (Axial) | U-O (Nitrate) | U-O (Ligand) | Reference |

|---|---|---|---|---|

| [UO₂(NO₃)₂(amide)₂] | ~1.75 | ~2.42 - 2.54 | ~2.36 - 2.37 | researchgate.netrsc.org |

| [UO₂(NO₃)₂(H₂O)₂] | - | - | 2.40 (U-OH₂O) | unige.ch |

| [UO₂(NO₃)₂(TBP)₂] | - | - | - | iaea.org |

To understand the nature of the chemical bonds between the uranyl cation and its ligands, researchers employ Energy Decomposition Analysis (EDA). This computational technique partitions the total interaction energy of a complex into several physically meaningful components, providing insight into the fundamental forces driving complex formation.

The typical components of EDA are:

Electrostatic Interaction: The classical electrostatic attraction between the positively charged uranium center and the negative or polar ligands.

Pauli Repulsion: The strong, short-range repulsion that arises from the quantum mechanical principle that two electrons of the same spin cannot occupy the same space.

Orbital Interaction (Covalent Contribution): The energy stabilization that results from the mixing of occupied and unoccupied orbitals of the metal and ligands, which is the essence of covalent bonding.

EDA studies on uranyl complexes reveal that the bonding is a mixture of both ionic (electrostatic) and covalent character. The electrostatic interaction is a crucial parameter for complex stability. However, covalent effects, involving the hybridization of uranium's 5f and 6d orbitals with ligand orbitals, also play a significant role, particularly in the strong U=O axial bonds. This analysis allows for a deeper understanding of why certain ligands bind more strongly than others and aids in the rational design of new, more effective extractants.

Molecular Dynamics (MD) Simulations of Uranyl Nitrate Systems

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and complexes. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This is particularly useful for understanding dynamic processes like solvent extraction and coordination changes in solution.

MD simulations have provided profound insights into the liquid-liquid extraction of uranyl nitrate, a cornerstone of the PUREX process. By modeling the interface between an aqueous nitric acid phase and an organic phase (e.g., dodecane (B42187) containing an extractant like Tri-n-butyl phosphate (B84403) (TBP) or a monoamide), researchers can observe the extraction mechanism at the molecular level. researchgate.net

A key finding from these simulations is that the complexation of the uranyl ion by the extractant molecules often occurs "right at the interface". nih.govacs.org The extractant ligands and their resulting uranyl complexes are shown to be surface-active, accumulating at the boundary between the two liquid phases. acs.org The extraction process involves the gradual replacement of water molecules in the uranyl's first coordination shell with extractant molecules. The fully formed complex, such as UO₂(NO₃)₂(TBP)₂, then migrates from the interface into the bulk organic phase. rsc.org This migration is characterized by the breaking of the final hydrogen bonds between the complex and the interfacial water molecules. rsc.org Simulations also highlight the role of nitric acid in enhancing extraction, which involves factors like increased ion pairing and better stabilization of the complex in the organic phase. acs.org

MD simulations are perfectly suited for studying the complex and dynamic environment of ions in solution. For uranyl nitrate, simulations show that in aqueous solution, the uranyl ion is typically hydrated by five water molecules in its equatorial plane. tandfonline.comosti.gov These water molecules are in constant competition with nitrate ions for positions in this first solvation shell. researchgate.net

The simulations reveal a dynamic equilibrium where water molecules are exchanged and nitrate ions associate and dissociate from the uranyl center. tandfonline.comosti.gov Analysis of these simulations indicates that in aqueous solution, nitrate ions bind to uranyl predominantly in a monodentate fashion, although a small population of bidentate complexes may also exist. tandfonline.comosti.govresearchgate.net The coordination mode is highly dependent on the solvent; simulations show that nitrate ligands can readily exchange between bidentate and monodentate forms in water and at interfaces, a flexibility that is crucial for the extraction process. nih.gov The interplay between ligand-metal attraction, inter-ligand repulsion, and solvation ultimately determines the coordination structure and its dynamics. nih.gov

Quantum Chemical Approaches for Structure-Activity Relationships

A major goal of computational chemistry in this field is to establish Quantitative Structure-Activity Relationships (QSAR). These relationships link the chemical structure of potential extractant molecules to their effectiveness in complexing and extracting uranyl nitrate. By understanding these connections, scientists can computationally screen and design new ligands with improved performance, reducing the need for extensive trial-and-error synthesis and experimentation.

Theoretical approaches, combining quantum chemistry (like DFT) and molecular mechanics, have been used to build QSAR models for extractants such as monoamides. tandfonline.comtandfonline.comosti.gov These studies have identified several key factors that determine the extracting ability of a ligand: tandfonline.comosti.gov

Electronic Properties: The electron density on the coordinating atoms (typically the oxygen of a carbonyl group) is a critical parameter. A higher electron density leads to a stronger electrostatic interaction with the uranium center and thus greater complex stability. tandfonline.comtandfonline.comosti.gov The polarizability of the ligand is also a governing factor.

Steric Effects: The size and shape of the ligand can cause steric hindrance, which can weaken the complex. Minimizing these steric effects is crucial for strong binding. tandfonline.comosti.gov

Lipophilicity: The ligand must be sufficiently soluble in the organic phase (lipophilic) to be an effective extractant, although beyond a certain threshold, further increases in lipophilicity may not significantly improve performance. tandfonline.comosti.gov

By calculating these parameters for a series of different ligands and correlating them with experimental extraction data, a quantitative relationship can be established. tandfonline.comtandfonline.com This allows for the in silico (computational) prediction of the extraction efficiency for new, untested ligand structures, paving the way for the rational design of next-generation separation agents.

Predictive Modeling of Stability Constants and Reaction Pathways

Computational and theoretical studies have become indispensable tools for predicting the stability constants of uranyl nitrate complexes and elucidating their reaction pathways. These predictive models, primarily rooted in quantum chemical calculations, offer profound insights into the thermodynamic and kinetic aspects of uranyl nitrate chemistry, which are crucial for applications ranging from nuclear fuel reprocessing to environmental remediation.

Predictive Modeling of Stability Constants

The stability constant (log K) of a complex is a critical parameter that quantifies the strength of the interaction between a metal ion and a ligand in solution. Predictive modeling of these constants for uranyl nitrate complexes often employs Density Functional Theory (DFT). These calculations can provide accurate estimations of the Gibbs free energy of complexation, from which the stability constants can be derived.

Recent studies have demonstrated the ability of DFT calculations to predict the stability constants for the formation of 1:1 uranyl/ligand complexes. While absolute log K1 values can sometimes be overestimated, theoretical calculations provide reasonably good estimates of relative binding strengths. nih.govornl.gov By correlating calculated values with experimental data for a series of known complexes, it is possible to generate predictive models with high accuracy. For instance, linear correlations between experimental and calculated log K1 values for groups of ligands with the same formal charge have been shown to yield reliable predictions. osti.govosti.gov

One notable study presented a comparison of experimental and DFT-calculated log K1 values for a series of 13 oxygen donor ligands complexing with the uranyl ion. The results, summarized in the table below, highlight the predictive power of these computational methods.

| Ligand | Experimental log K1 | Calculated log K1 (from ΔGaq) | Predicted log K1 (from correlations) |

|---|---|---|---|

| Nitrate (NO₃⁻) | 0.0 | 7.5 | 0.3 |

| Acetate (B1210297) | 3.1 | 17.5 | 4.3 |

| Oxalate | 7.3 | 23.5 | 6.5 |

| Acetylacetonate | 7.7 | 22.4 | 7.3 |

| Phthalate | 5.6 | 22.9 | 5.4 |

| Salicylate | 13.0 | 29.6 | 12.0 |

| Catecholate | 16.8 | 34.3 | 16.1 |

| Hydroxide (OH⁻) | 8.8 | 25.9 | 8.7 |

| Carbonate (CO₃²⁻) | 9.7 | 31.8 | 11.6 |

| Sulfate (SO₄²⁻) | 3.0 | 20.1 | 2.8 |

| Hydrogen Phosphate (HPO₄²⁻) | 7.2 | 27.3 | 8.2 |

| Dihydrogen Phosphate (H₂PO₄⁻) | 3.3 | 12.7 | 2.9 |

| Chlorate (ClO₃⁻) | -0.5 | 6.0 | 0.0 |

Data sourced from a study on predicting stability constants for uranyl complexes using density functional theory. osti.gov

Further research has focused on predicting the stability constants of uranyl nitrate complexes with various tri-alkyl phosphate ligands, which are crucial in solvent extraction processes. The predicted stability constant (log β) for the complex with tributyl phosphate (TBP), a key extractant in the PUREX process, shows good agreement with experimental values. researchgate.net

| Metal Complex | Calculated ΔGaq (kcal/mol) | Calculated log β | Predicted log β |

|---|---|---|---|

| UO₂(NO₃)₂·2TMP | –3.88 | 2.8 | 0.7 |

| UO₂(NO₃)₂·2TEP | –8.83 | 6.5 | 1.7 |

| UO₂(NO₃)₂·2TPP | –9.76 | 7.2 | 1.9 |

| UO₂(NO₃)₂·2TBP | –12.13 | 8.9 | 2.3 |

DFT predicted stability constants for UO₂(NO₃)₂·2L complexes. The predicted log β for the TBP complex is 2.3, which is in close agreement with the experimental value of 1.9. researchgate.netresearchgate.net

Predictive Modeling of Reaction Pathways

Computational modeling is also instrumental in mapping the reaction pathways of uranyl nitrate complexation. Molecular dynamics (MD) simulations and DFT calculations can trace the step-by-step mechanisms of ligand exchange and complex formation.

In the context of solvent extraction, studies have elucidated the pathway for the formation of the well-known UO₂(NO₃)₂·2TBP complex. Molecular dynamics simulations suggest that the extraction process involves the migration of uranyl nitrate complexes from the aqueous-organic interface into the organic phase. rsc.org Initially, species such as UO₂(NO₃)₂·H₂O·2TBP and UO₂(NO₃)₂·3TBP may form at the interface. The final, stable UO₂(NO₃)₂·2TBP complex is then formed in the organic phase through a reorganization of the nitrate binding from a monodentate to a bidentate fashion, which displaces excess ligands. rsc.org

Furthermore, predictive models have been developed to understand the competitive extraction between uranyl nitrate and nitric acid. nih.gov These models reveal that at high nitric acid concentrations, the formation of HNO₃·TBP and HNO₃·TBP·H₂O complexes can lead to the rejection of uranyl nitrate from the organic phase. nih.gov This highlights the complexity of the reaction pathways, which are highly dependent on the concentrations of the various species in the system.

In supercritical CO₂ extraction systems, molecular dynamics simulations have shown that the complexation of uranyl nitrate with TBP can proceed through different pathways depending on the presence of water. nih.govrsc.org In anhydrous conditions, poly-core species like [UO₂(NO₃)₂]₂·3TBP can form. However, in the presence of water, the formation of TBP·[UO₂(NO₃)₂]·H₂O prevents the formation of these larger aggregates. nih.govrsc.org These findings demonstrate the power of predictive modeling in understanding how the reaction environment can dictate the favored reaction pathway and the resulting chemical species.

Applications of Uranyl Nitrate in Advanced Nuclear and Environmental Chemistry

Role in Nuclear Fuel Cycle and Reprocessing Technologies

Nitric acid, uranium salt, formally known as uranyl nitrate (B79036) (UO₂(NO₃)₂), is a pivotal compound in the nuclear fuel cycle, primarily serving as a key intermediate in the reprocessing of spent nuclear fuels and the production of nuclear materials. wikipedia.org Its significance stems from its high solubility in both aqueous and organic solutions, a property extensively utilized in separation technologies. nuclearinst.com

PUREX Process Chemistry and Solvent Extraction

The Plutonium Uranium Reduction Extraction (PUREX) process is the standard and most widely adopted aqueous method for reprocessing spent nuclear fuel to separate uranium and plutonium from fission products. wikipedia.orgllnl.gov In this process, the spent fuel rods are first dissolved in nitric acid, converting the uranium content into uranyl nitrate. wikipedia.orgmdpi.com

The core of the PUREX process is liquid-liquid solvent extraction. A solution of tributyl phosphate (B84403) (TBP) in a hydrocarbon diluent, such as kerosene, is used to selectively extract uranium and plutonium from the nitric acid solution. nuclearinst.comunt.edu Uranyl nitrate forms a stable complex with TBP, UO₂(NO₃)₂(TBP)₂, which is soluble in the organic phase. wikipedia.orgunt.edu This allows for the separation of uranium and plutonium from the majority of the fission products, which remain in the aqueous raffinate. wikipedia.org

The chemical reaction governing the extraction of uranyl nitrate into the TBP phase is: UO₂²⁺(aq) + 2NO₃⁻(aq) + 2TBP(org) ⇌ UO₂(NO₃)₂(TBP)₂(org) unt.edu

Following the co-extraction of uranium and plutonium, plutonium is selectively reduced to its inextractable +3 oxidation state and stripped from the organic phase back into an aqueous solution. wikipedia.orgllnl.gov The uranium, remaining as uranyl nitrate in the organic phase, is then back-extracted into a dilute nitric acid solution. wikipedia.org

Table 1: Key Parameters in PUREX Solvent Extraction of Uranyl Nitrate

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Aqueous Phase | Nitric acid solution containing dissolved spent fuel | ~3-4 M HNO₃ |

| Organic Solvent | Tributyl phosphate (TBP) in a hydrocarbon diluent | 30% TBP in kerosene |

| Extracted Species | Uranyl nitrate-TBP complex | UO₂(NO₃)₂(TBP)₂ |

| Product | Purified uranyl nitrate solution | Back-extracted into dilute HNO₃ |

Advanced Separation Technologies for Actinides

While the PUREX process is the established method, research into advanced separation technologies aims to improve efficiency, reduce waste, and address proliferation concerns. nih.gov These technologies often still involve uranyl nitrate as a key species but explore different extractants, complexing agents, and separation principles.

One area of research focuses on the development of new solvent extraction systems that can achieve group separation of actinides. For instance, the co-crystallization of hexavalent actinides, including americium(VI) with uranyl nitrate hexahydrate, has been demonstrated as a potential solvent-free separation method. tamu.edu

Another approach involves the use of redox-switchable ligands. For example, the electrochemical capture and release of the uranyl cation (UO₂²⁺) from mixed-metal aqueous solutions using redox-switchable carboranes offers a non-stoichiometric extraction platform that differs from the conventional PUREX technology. nih.gov Siderophore-inspired ligands have also shown unprecedented selectivity for certain actinides, offering a potential paradigm shift in separation strategies. nih.gov These advanced methods aim to provide more efficient and targeted separations of actinides from each other and from lanthanide fission products. unlv.eduiaea.org

Uranyl Nitrate as an Intermediate in Nuclear Material Production

Uranyl nitrate is a crucial intermediate not only in reprocessing but also in the front end of the nuclear fuel cycle, specifically in the production of uranium fuels. wikipedia.org After uranium ore is mined and milled to produce yellowcake (U₃O₈), it is often dissolved in nitric acid to form a crude uranyl nitrate solution. doe.gov This solution then undergoes purification through solvent extraction, similar to the PUREX process, to produce a high-purity uranyl nitrate solution. doe.gov

This purified uranyl nitrate is then converted into other uranium compounds necessary for fuel fabrication. A common route is thermal denitration, where the uranyl nitrate is heated to produce uranium trioxide (UO₃). doe.gov The UO₃ can then be reduced to uranium dioxide (UO₂), which is used in the fabrication of fuel pellets for light-water reactors, or converted to uranium tetrafluoride (UF₄) and subsequently to uranium hexafluoride (UF₆) for enrichment. doe.goveuronuclear.org

Table 2: Conversion Pathways of Uranyl Nitrate in Nuclear Material Production

| Starting Material | Process | Intermediate/Final Product | Application |

|---|---|---|---|

| Yellowcake (U₃O₈) | Dissolution in HNO₃ | Uranyl Nitrate (UO₂(NO₃)₂) | Purification |

| Purified Uranyl Nitrate | Thermal Denitration | Uranium Trioxide (UO₃) | Fuel Production |

| Uranium Trioxide (UO₃) | Reduction | Uranium Dioxide (UO₂) | Reactor Fuel |

| Uranium Trioxide (UO₃) | Conversion | Uranium Tetrafluoride (UF₄) | Feed for Enrichment |

Environmental Geochemistry and Uranium Mobility

The environmental behavior of uranium is of significant interest due to its natural occurrence and its presence in nuclear waste. Uranyl nitrate, being highly soluble, can be a mobile form of uranium in certain environmental systems, particularly those impacted by nitric acid from reprocessing activities.

Speciation and Transport of Uranyl Nitrate in Natural Systems

The speciation of uranium, which refers to the distribution of a chemical element among its various chemical forms, is a critical factor controlling its transport in the environment. In aqueous systems, the uranyl ion (UO₂²⁺) is the most common oxidized form of uranium. The presence of nitrate ions can lead to the formation of uranyl nitrate complexes.